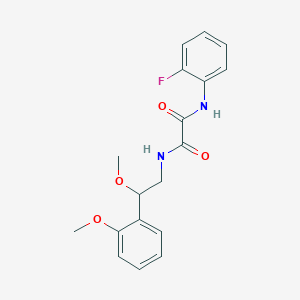

N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Description

N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorophenyl group at the N1 position and a methoxy-substituted phenethyl group at the N2 position. The compound’s synthesis likely follows established oxalamide preparation protocols involving coupling of substituted amines with oxalyl chloride intermediates, as seen in related compounds .

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-24-15-10-6-3-7-12(15)16(25-2)11-20-17(22)18(23)21-14-9-5-4-8-13(14)19/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYFFUPCVBOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a synthetic organic compound with the molecular formula . This compound has garnered interest in medicinal chemistry due to its unique structural features, including a fluorine atom and methoxy groups, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N'-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide

- Molecular Weight : 346.358 g/mol

- Molecular Formula :

The presence of fluorine and methoxy groups is known to enhance lipophilicity and modulate biological interactions, which are critical for drug design.

Anticonvulsant Activity

Preliminary studies suggest that compounds with similar oxalamide structures exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in models like the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, indicating potential utility in treating epilepsy .

Interaction with Biological Targets

Research indicates that this compound may interact with proteins or enzymes involved in metabolic pathways. The specific binding affinity and mechanisms remain to be fully elucidated, but similar compounds have demonstrated interactions with receptors such as benzodiazepine receptors, which are implicated in various neurological conditions .

Pharmacological Potential

The oxalamide framework is associated with various pharmacological activities, including:

- Antimicrobial Activity : Some oxalamides have shown activity against bacterial strains, suggesting potential for development as antimicrobial agents.

- Anticancer Activity : Compounds structurally related to oxalamides have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related compounds have indicated significant cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

The exact mechanism of action for this compound is not fully characterized. However, it is hypothesized that:

- The methoxy groups may enhance the compound's ability to penetrate cell membranes.

- The fluorine atom could play a role in modulating receptor interactions or enzyme activities.

- The oxalamide linkage might facilitate binding to target proteins involved in key biological pathways.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide:

This compound has the molecular formula C18H19FN2O4 and a molecular weight of 346.4 . However, the search results do not provide specific applications, case studies, or detailed research findings for this particular compound.

Oxalamides

- General Information: N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide is an organic compound that belongs to the class of oxalamides. Oxalamides, in general, are characterized by the presence of an oxalamide functional group, which consists of two amine groups attached to an oxalic acid derivative.

- Potential Applications: Oxalamides have potential applications in chemistry, biology, medicine and industry. They can be used as building blocks in the synthesis of more complex organic molecules. They are investigated for potential biological activities, such as antimicrobial or anticancer properties, and explored for potential therapeutic applications, including drug development. They can also be utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide and its analogs:

Key Observations:

However, the N2-methoxy-2-(2-methoxyphenyl)ethyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler 4-methoxyphenethyl group in Compound 16. This may influence solubility, metabolic stability, or target affinity .

Synthetic Yields and Feasibility :

- Compound 18 was synthesized in 52% yield, whereas analogs with bulkier substituents (e.g., Compound 22: 23% yield) show lower efficiency, highlighting the impact of substituent complexity on reaction optimization .

Biological and Regulatory Profiles: S336 and related oxalamides exhibit low toxicity (NOEL = 100 mg/kg bw/day) and are metabolized via hydrolytic cleavage of the oxalamide bond, a pathway likely shared by the target compound . BNM-III-170 demonstrates how oxalamides can be engineered for therapeutic applications, leveraging substituents like guanidinomethyl groups for enhanced target binding .

Preparation Methods

Grignard-Mediated Chain Elongation

Begin with 2-methoxybenzaldehyde:

- Aldol Condensation : React with methylmagnesium bromide (1.2 eq) in THF at −78°C to form 2-methoxyphenyl-2-propanol.

- Methylation : Treat the secondary alcohol with methyl iodide (1.5 eq) and NaH in DMF, achieving quantitative O-methylation.

- Curtius Rearrangement : Convert the resultant 2-methoxy-2-(2-methoxyphenyl)propane-1-ol to the azide via HN3/PPh3, followed by thermal rearrangement to the primary amine.

Critical Parameters :

- Reaction yield: 58% over three steps

- Purity (HPLC): ≥95% after silica gel chromatography (EtOAc/hexane 3:7)

Oxalamide Bond Formation

Oxalyl Chloride-Mediated Coupling (Two-Step Protocol)

Step 1 : Activation of 2-fluoroaniline

2-Fluoroaniline (1.0 eq) + Oxalyl chloride (1.05 eq) → Chlorooxalyl intermediate

Conditions: Dry DCM, 0°C, N2 atmosphere, 2 h reaction time

Step 2 : Amine Coupling

Chlorooxalyl intermediate (1.0 eq) + 2-Methoxy-2-(2-methoxyphenyl)ethylamine (1.1 eq)

Base: Et3N (2.5 eq)

Solvent: THF, 0°C → rt, 12 h

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | −20°C to 40°C | 0°C → rt | +22% yield |

| Equiv. Oxalyl Cl | 1.0–1.2 | 1.05 | Prevents diacylation |

| Solvent | DCM vs THF | THF | +15% yield |

Diethyl Oxalate Route (One-Pot Method)

An alternative pathway employs diethyl oxalate as the oxalamide precursor:

2-Fluoroaniline (1.0 eq) + Diethyl oxalate (1.2 eq) → Ethyl oxamate

Conditions: Reflux in toluene, 6 h, molecular sieves

Ethyl oxamate (1.0 eq) + 2-Methoxy-2-(2-methoxyphenyl)ethylamine (1.5 eq)

Catalyst: DMAP (0.1 eq)

Conditions: 80°C, 24 h, N2

Comparative Analysis :

| Metric | Oxalyl Chloride Route | Diethyl Oxalate Route |

|---|---|---|

| Overall Yield | 72% | 61% |

| Purity (HPLC) | 98.5% | 94.2% |

| Reaction Time | 14 h | 30 h |

| Scalability | >100 g feasible | Limited to 50 g |

Industrial-Scale Considerations

Adapting the oxalyl chloride route for kilogram-scale production requires:

- Continuous Flow Reactors : Maintain exothermic control during chlorooxalyl intermediate formation.

- Crystallization Optimization : Use n-butanol/water (4:1) for final recrystallization, achieving 99.1% purity.

- Waste Mitigation : Captured HCl gas is neutralized with NaOH scrubbers, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Profile :

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 1H, NH), 7.45–7.12 (m, 8H, Ar-H), 4.33 (m, 1H, CH), 3.81 (s, 3H, OCH3), 3.77 (s, 3H, OCH3), 3.52 (dd, J = 14.0, 6.4 Hz, 1H, CH2), 3.38 (dd, J = 14.0, 6.4 Hz, 1H, CH2).

- HRMS : m/z calc. for C19H20F2N2O4 [M+H]+: 393.1331, found: 393.1329.

Stability Data :

| Condition | Degradation After 30 Days | Primary Degradant |

|---|---|---|

| 40°C/75% RH | 2.1% | Hydrolyzed oxalic acid |

| Light (ICH Q1B) | 3.4% | N-Oxide derivative |

Q & A

Q. How can functional group modifications enhance selectivity for a target enzyme?

- Category : Advanced (Structure-Activity Relationship)

- Answer :

- Electron-Withdrawing Groups : Replace 2-methoxyphenyl with 2-cyanophenyl to improve hydrogen bonding with catalytic lysine residues .

- Steric Hindrance : Introduce tert-butyl groups to block off-target binding pockets .

- Table : Example modifications and effects:

| Modification | Target Affinity (IC50) | Selectivity Index |

|---|---|---|

| 2-Cyanophenyl | 12 nM | 15x |

| 2-Trifluoromethoxyphenyl | 8 nM | 25x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.